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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-N-methylaniline

Cat. No.: B1461270

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-N-methylaniline is a substituted aromatic amine of significant interest in the
fields of medicinal chemistry and materials science. Its unique combination of a bromine atom,
a fluorine atom, and an N-methyl group on the aniline scaffold imparts specific physicochemical
properties that make it a valuable building block for the synthesis of novel compounds.
Accurate structural elucidation and characterization of this molecule are paramount for its
effective utilization in research and development. This in-depth technical guide provides a
comprehensive overview of the spectroscopic data of 5-Bromo-2-fluoro-N-methylaniline,
focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
analyses. As experimental spectra for this specific compound are not readily available in public
databases, this guide will leverage predicted data, supported by experimental data from
structurally analogous compounds and foundational spectroscopic principles, to provide a
robust and scientifically grounded interpretation.

Molecular Structure

The structural formula of 5-Bromo-2-fluoro-N-methylaniline is presented below. The strategic
placement of the bromo, fluoro, and N-methyl substituents dictates the electronic environment
of the aromatic ring and, consequently, its spectroscopic signatures.

Caption: Molecular Structure of 5-Bromo-2-fluoro-N-methylaniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following sections detail the predicted *H and 3C NMR spectra of 5-Bromo-2-
fluoro-N-methylaniline.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like 5-Bromo-2-fluoro-N-
methylaniline would involve the following steps:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. The choice of
solvent is critical to avoid interfering signals from the solvent itself.

 Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and resolution.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220
ppm) is necessary. Due to the lower natural abundance of 13C, a larger number of scans and
a longer acquisition time are typically required.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are typically referenced to the residual solvent peak
or an internal standard like tetramethylsilane (TMS).

I1H NMR Data

The predicted *H NMR spectrum of 5-Bromo-2-fluoro-N-methylaniline in CDCls is
summarized in the table below. The chemical shifts (d) are reported in parts per million (ppm)
and the coupling constants (J) in Hertz (Hz).
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Predicted Chemical

Coupling Constant

Proton _ Multiplicity
Shift (ppm) (J, Hz)
J(H-F) = 7-9, J(H-H) =
Ar-H (H-3) ~6.9-7.1 dd
2-3
Ar-H (H-4) ~6.6-6.8 t J(H-H) =8-9
J(H-F) = 2-3, J(H-H) =
Ar-H (H-6) ~7.2-7.4 dd
8-9
NH-CHs ~2.8-3.0 S
N-H ~3.5-4.5 brs

Interpretation of the *H NMR Spectrum:

The aromatic region of the spectrum is expected to show three distinct signals corresponding to

the three protons on the benzene ring.

e The proton at the C-6 position is expected to appear at the most downfield chemical shift due
to the deshielding effects of the adjacent fluorine and bromine atoms. It will likely appear as a
doublet of doublets due to coupling with the neighboring proton at C-4 and the fluorine at C-

2.

e The proton at the C-3 position will also be a doublet of doublets, coupling to the adjacent

fluorine at C-2 and the proton at C-4.

e The proton at the C-4 position is expected to appear as a triplet due to coupling with the two

adjacent aromatic protons.

The N-methyl group should appear as a singlet in the upfield region of the spectrum. The broad
singlet for the N-H proton is characteristic of amines and its chemical shift can be concentration

and solvent dependent.

13C NMR Data

The predicted 3C NMR spectrum of 5-Bromo-2-fluoro-N-methylaniline is summarized below.

The chemical shifts are reported in ppm.
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Predicted Chemical Shift

Carbon Coupling to F
(Ppm)

C-1 (C-N) ~140-145 d

C-2 (C-F) ~150-155 d, 1J(C-F) = 240-250 Hz
C-3 ~115-120 d

C-14 ~125-130 S

C-5 (C-Br) ~110-115 d

C-6 ~120-125 d

N-CHs ~30-35 S

Interpretation of the 13C NMR Spectrum:
The 3C NMR spectrum is expected to show seven distinct signals.

e The carbon atom directly attached to the fluorine (C-2) will exhibit a large one-bond coupling
constant (1J(C-F)), resulting in a doublet. Its chemical shift will be significantly downfield due
to the high electronegativity of fluorine.

e The carbon atoms ortho and meta to the fluorine will also show smaller carbon-fluorine
couplings.

e The carbon atom bonded to the bromine (C-5) will be shifted upfield compared to an
unsubstituted carbon due to the heavy atom effect.

» The N-methyl carbon will appear as a singlet in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
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» Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small
amount of the compound with dry potassium bromide and pressing it into a thin disk. For a
liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

o Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded first and automatically subtracted from the sample spectrum.

o Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared
radiation as a function of wavenumber (cm~1). Characteristic absorption bands are then
assigned to specific functional groups.

Predicted IR Data

Predicted Wavenumber

Vibrational Mode Intensity
(cm~)

N-H stretch 3350-3450 Medium
Aromatic C-H stretch 3000-3100 Medium
Aliphatic C-H stretch (N-CHs) 2800-3000 Medium
C=C aromatic stretch 1500-1600 Strong
N-H bend 1500-1550 Medium
C-N stretch 1250-1350 Strong
C-F stretch 1100-1250 Strong
C-Br stretch 500-600 Medium

Interpretation of the IR Spectrum:

e N-H Stretch: A characteristic medium-intensity peak is expected in the region of 3350-3450
cm~1 corresponding to the N-H stretching vibration of the secondary amine. The IR spectrum
of N-methylaniline shows a peak in this region.[1]

e C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm~1, while the
aliphatic C-H stretches of the N-methyl group will be observed just below 3000 cm~1.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.researchgate.net/figure/FT-IR-spectra-of-Pure-components-aniline-a-N-methylaniline-b-N-N-dimethylaniline_fig3_322882654
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Aromatic C=C Stretches: Strong absorptions in the 1500-1600 cm~1 region are indicative of
the carbon-carbon double bond stretching vibrations within the aromatic ring.

e C-N Stretch: A strong band in the 1250-1350 cm~? range is characteristic of the C-N
stretching vibration in aromatic amines.

e C-F and C-Br Stretches: The presence of the carbon-fluorine and carbon-bromine bonds will
give rise to strong and medium intensity bands in the fingerprint region of the spectrum,
respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
elemental composition of a compound, as well as its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

« lonization: The sample molecules are ionized, commonly using Electron lonization (EI) or a
soft ionization technique like Electrospray lonization (ESI).

o Mass Analysis: The resulting ions are separated according to their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Predicted Mass Spectrum Data (Electron lonization)
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m/z Relative Intensity (%) Proposed Fragment
203/205 High [M]* (Molecular lon)
188/190 Medium [M - CHs]*

124 Medium [M - Br]*

108 Medium [M - Br - HF]*

77 Low [CeHs]+

Interpretation of the Mass Spectrum:

The mass spectrum of 5-Bromo-2-fluoro-N-methylaniline is expected to show a characteristic
isotopic pattern for the molecular ion due to the presence of bromine (°Br and 81Br isotopes in
an approximate 1:1 ratio).[2]

e Molecular lon Peak: The molecular ion peak ([M]*) should appear as a pair of peaks of
nearly equal intensity at m/z 203 and 205.

o Fragmentation Pathway: A plausible fragmentation pathway under electron ionization is
initiated by the loss of a methyl radical from the molecular ion to form a fragment at m/z
188/190. Subsequent loss of a bromine radical would lead to a fragment at m/z 124. Further

fragmentation could involve the loss of HF.

[CsH4BrEN]* ]

- *CHs m/z 188/190
[ - *Br
[C7H7EN]* - HF [C7HeN]*
m/z 124 m/z 108

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion
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This technical guide has provided a detailed overview of the predicted spectroscopic data
(NMR, IR, and MS) for 5-Bromo-2-fluoro-N-methylaniline. By combining spectral predictions
with the analysis of structurally similar compounds and fundamental spectroscopic principles, a
comprehensive and scientifically rigorous interpretation of the compound's key spectral
features has been presented. This information is intended to serve as a valuable resource for
researchers and scientists in the accurate identification and characterization of this important
chemical building block, thereby facilitating its application in drug discovery and materials
science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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